Cas no 2228661-28-5 (tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate)

Tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate is a specialized carbamate derivative featuring a 4,6-dichloropyridin-3-yl moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its structural attributes, including the tert-butyl carbamate group and the reactive 2-oxoethyl segment, enhance its utility in selective functionalization and further derivatization. The presence of dichloropyridine contributes to its potential as a precursor for biologically active molecules. The compound’s stability and well-defined reactivity profile make it suitable for controlled synthetic applications. Proper handling and storage are recommended due to its sensitivity to moisture and reactive conditions.
tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate structure
2228661-28-5 structure
商品名:tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate
CAS番号:2228661-28-5
MF:C13H16Cl2N2O3
メガワット:319.183741569519
CID:6429747
PubChem ID:165622710

tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate
    • tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
    • EN300-1892760
    • 2228661-28-5
    • インチ: 1S/C13H16Cl2N2O3/c1-13(2,3)20-12(19)17(4)10(7-18)8-6-16-11(15)5-9(8)14/h5-7,10H,1-4H3
    • InChIKey: WRVCKYOYGGUWST-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(N=CC=1C(C=O)N(C)C(=O)OC(C)(C)C)Cl

計算された属性

  • せいみつぶんしりょう: 318.0537978g/mol
  • どういたいしつりょう: 318.0537978g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 59.5Ų

tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1892760-10.0g
tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
2228661-28-5
10g
$6390.0 2023-06-03
Enamine
EN300-1892760-0.05g
tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
2228661-28-5
0.05g
$1247.0 2023-09-18
Enamine
EN300-1892760-0.1g
tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
2228661-28-5
0.1g
$1307.0 2023-09-18
Enamine
EN300-1892760-10g
tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
2228661-28-5
10g
$6390.0 2023-09-18
Enamine
EN300-1892760-0.25g
tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
2228661-28-5
0.25g
$1366.0 2023-09-18
Enamine
EN300-1892760-0.5g
tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
2228661-28-5
0.5g
$1426.0 2023-09-18
Enamine
EN300-1892760-5.0g
tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
2228661-28-5
5g
$4309.0 2023-06-03
Enamine
EN300-1892760-1.0g
tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
2228661-28-5
1g
$1485.0 2023-06-03
Enamine
EN300-1892760-5g
tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
2228661-28-5
5g
$4309.0 2023-09-18
Enamine
EN300-1892760-1g
tert-butyl N-[1-(4,6-dichloropyridin-3-yl)-2-oxoethyl]-N-methylcarbamate
2228661-28-5
1g
$1485.0 2023-09-18

tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate 関連文献

tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2228661-28-5 and Product Name: *tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate*

Compound with the CAS number 2228661-28-5 and the product name tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various biochemical and therapeutic contexts. The detailed exploration of its properties, synthesis methods, and emerging research applications provides a comprehensive understanding of its significance in modern science.

The molecular structure of this compound is highly intricate, featuring a combination of functional groups that contribute to its versatile reactivity. The presence of a tert-butyl group enhances the stability of the molecule, while the N-methylcarbamate moiety introduces a broad spectrum of biological interactions. Specifically, the 4,6-dichloropyridin-3-yl substituent plays a crucial role in modulating the compound's pharmacological properties, making it a promising candidate for further investigation in drug development.

In recent years, there has been growing interest in pyridine derivatives due to their wide-ranging biological activities. The compound in question has been extensively studied for its potential role in inhibiting various enzymatic pathways that are associated with inflammatory and infectious diseases. Preliminary studies have demonstrated that it exhibits significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. These findings align with the broader trend in pharmaceutical research aimed at developing novel anti-inflammatory agents.

The synthesis of tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the preparation of the pyridine core structure, followed by functionalization at the 3-position with appropriate reagents. The introduction of the N-methylcarbamate group is achieved through nucleophilic substitution reactions, where careful selection of solvents and catalysts is essential to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify the structural integrity of the final product.

The pharmacological profile of this compound has been a focal point of numerous research endeavors. In vitro studies have revealed that it demonstrates potent activity against several bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, its interaction with cellular receptors has been explored, revealing promising results in terms of modulating immune responses. These findings are particularly intriguing given the increasing prevalence of drug-resistant pathogens worldwide, making the development of novel antimicrobial compounds imperative.

Emerging research also highlights the compound's potential in addressing neurological disorders. Studies have indicated that it can cross the blood-brain barrier, a critical requirement for effective treatment of central nervous system (CNS) conditions. The ability to interact with neurotransmitter systems suggests that it may have therapeutic benefits in managing neurodegenerative diseases such as Alzheimer's and Parkinson's. Further investigation into its mechanism of action is warranted to fully elucidate its potential as a neuroprotective agent.

The environmental impact and sustainability considerations are also integral to evaluating this compound's overall utility. Efforts have been made to optimize synthetic routes to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been incorporated into production processes, ensuring that environmental regulations are met while maintaining high standards of efficiency and safety. These practices underscore the commitment to sustainable development within the pharmaceutical industry.

The commercial viability of tert-butyl N-1-(4,6-dichloropyridin-3-yl)-2-oxoethyl-N-methylcarbamate is another critical aspect that has been thoroughly examined. Market analysis indicates a growing demand for innovative compounds with broad therapeutic applications. The compound's multifunctionality makes it an attractive candidate for licensing agreements with pharmaceutical companies seeking to expand their product portfolios. Collaborative efforts between academic researchers and industry partners are essential to translate laboratory discoveries into market-ready products.

In conclusion, Compound with CAS No. 2228661-28-5 represents a significant advancement in chemical and pharmaceutical research. Its unique molecular structure and diverse biological activities make it a promising candidate for treating various diseases, including inflammatory disorders and neurological conditions. The detailed exploration of its synthesis methods, pharmacological properties, and environmental considerations provides valuable insights into its potential applications in modern medicine. Continued research efforts are necessary to fully harness its therapeutic potential and address global health challenges.

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